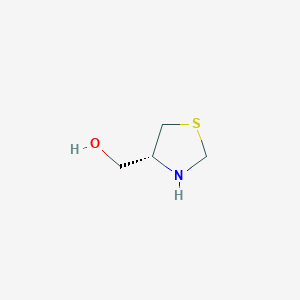

(R)-Thiazolidin-4-ylmethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

[(4R)-1,3-thiazolidin-4-yl]methanol |

InChI |

InChI=1S/C4H9NOS/c6-1-4-2-7-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |

InChI Key |

PNWWDRJAZASPST-SCSAIBSYSA-N |

Isomeric SMILES |

C1[C@H](NCS1)CO |

Canonical SMILES |

C1C(NCS1)CO |

Origin of Product |

United States |

Synthetic Methodologies for R Thiazolidin 4 Ylmethanol and Its Chiral Analogues

Chiral Pool Synthesis Approaches

Chiral pool synthesis represents a direct and efficient strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. In the context of (R)-Thiazolidin-4-ylmethanol and its analogues, amino acids such as L-cysteine and D-penicillamine are prominent chiral precursors. scielo.brrsc.orgscielo.br

The fundamental reaction involves the condensation of the chiral amino acid with an aldehyde or ketone. scielo.br For instance, the reaction of L-cysteine with various aldehydes or ketones leads to the formation of thiazolidine (B150603) derivatives. rsc.org This approach is advantageous as the stereocenter from the amino acid is retained, directly influencing the stereochemistry of the final product. scielo.br The reaction between L-cysteine and substituted benzaldehydes, for example, can be carried out under reflux in ethanol (B145695) to yield the corresponding substituted phenyl thiazolidine-4-carboxylic acid derivatives. ekb.eg

However, the condensation of L-cysteine or D-penicillamine with achiral aldehydes can result in a mixture of diastereomers (cis and trans isomers), as a new stereocenter is created at the C2 position of the thiazolidine ring. scielo.brscielo.br The diastereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the reactants.

These 1,3-thiazolidine-4-carboxylic acids are valuable intermediates that can be further modified. For example, they can undergo diastereoselective reactions through a ring-opening-ring-closure mechanism to form more complex chiral fused-ring systems. scielo.brscielo.br

Enantioselective Synthetic Strategies

To overcome the limitations of diastereomeric mixture formation and to access a broader range of chiral thiazolidine derivatives, enantioselective synthetic strategies have been developed. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in Thiazolidine Ring Formation

Asymmetric catalysis offers an elegant approach to the synthesis of chiral thiazolidines from achiral starting materials. One notable example is the organocatalytic formal [3+2] annulation of imines and 2-mercaptoacetaldehyde. chemistryviews.org In this method, a bifunctional catalyst, such as quinidine, activates both reaction partners and stereoselectively controls the addition of the sulfur to the imine, followed by cyclization to form the thiazolidine scaffold with high enantio- and diastereoselectivity. chemistryviews.org

Chiral metal complexes have also been effectively used. For instance, a chiral nickel(II)-Tol-BINAP complex catalyzes the direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, yielding anti-α-azido-β-silyloxy adducts with excellent stereocontrol. nih.gov Another approach involves the use of chiral thiazolidines derived from L-cysteine ethyl ester as ligands in the asymmetric alkylation of aromatic aldehydes with diethylzinc, affording optically active secondary alcohols. researchgate.net

The use of chiral auxiliaries is another established strategy. For example, (4S)-benzyl-1,3-thiazolidin-2-one, derived from L-phenylalanine, has been employed as a chiral auxiliary in asymmetric aldol couplings with aldehydes, showing good diastereoselectivity. scielo.org.mx

Diastereoselective Reactions for Chiral Thiazolidine Scaffolds

Diastereoselective reactions are crucial for constructing specific stereoisomers of chiral thiazolidine scaffolds. These reactions often involve the use of a chiral substrate or reagent to control the formation of new stereocenters.

One approach is the diastereoselective synthesis of tricyclic thiazolidine-ring fused systems from enantiomerically pure amino acids like L-cysteine or D-penicillamine and an achiral dialdehyde. scielo.brscielo.br This one-pot procedure allows for the creation of two new asymmetric centers with a high degree of stereocontrol. scielo.br The stereochemical outcome can be directed by either kinetic or thermodynamic control. scielo.br

Axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones have been shown to undergo diastereoselective aldol reactions with benzaldehyde. mdpi.com The facial selectivity is controlled by the axially chiral enolate intermediate. mdpi.com Furthermore, highly functionalized spirooxindole-fused thiazolidines have been synthesized with high diastereoselectivity through Ugi-type three-component reactions of spirooxindole-fused 3-thiazolines. unimi.itacs.org

Multi-component and One-Pot Cyclocondensation Reactions

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient tools for the construction of complex molecular scaffolds like thiazolidines. These reactions offer several advantages, including atom economy, reduced reaction times, and simplified workup procedures. thieme-connect.comresearchgate.net

A common MCR for the synthesis of 1,3-thiazolidin-4-ones involves the one-pot reaction of an aldehyde, an amine, and thioglycolic acid. ekb.egresearchgate.net This reaction can be catalyzed by various catalysts, including L-proline in water, which offers a greener approach. researchgate.net Similarly, a one-pot, four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes can produce novel thiazolidine-4-one derivatives. researchgate.net

Another example is the three-component reaction of amines, carbon disulfide, and α-bromoketones in water to afford multisubstituted thiazolidine-2-thiones in good to excellent yields. thieme-connect.com A catalyst-free, multicomponent reaction of carbon disulfide, amines, and sulfoxonium ylides in water has also been developed for the synthesis of thiazolidine-2-thiones. organic-chemistry.orgacs.org

These one-pot cyclocondensation reactions provide a versatile platform for generating diverse libraries of thiazolidine derivatives. For instance, new 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids have been synthesized via a one-pot multicomponent reaction. nih.gov

Advanced Synthesis Techniques

In line with the growing emphasis on sustainable chemistry, advanced synthesis techniques are being increasingly applied to the synthesis of thiazolidine derivatives.

Green Chemistry Protocols

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. encyclopedia.pub For the synthesis of this compound and its analogues, several green protocols have been developed.

The use of water as a reaction medium is a key aspect of green chemistry. mdpi.com A facile and efficient synthesis of multisubstituted thiazolidine-2-thione derivatives has been achieved via a three-component reaction in water. thieme-connect.com Similarly, a one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones has been developed "on water" using a Brønsted acid-surfactant combined catalyst. nih.gov

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction rates and improve yields. tsijournals.comnih.govresearchgate.net The synthesis of spiro-[indole-thiazolidine] derivatives has been successfully carried out using microwave irradiation, which was not feasible under thermal conditions. tsijournals.com The use of recyclable catalysts, such as L-proline, and the development of solvent-free reaction conditions further contribute to the greenness of these synthetic methods. researchgate.netnih.gov For example, vanadyl sulfate (B86663) has been used as a catalyst in the ultrasound-assisted synthesis of 4-thiazolidinones. nih.gov

The following table provides a summary of representative synthetic methodologies for thiazolidine derivatives:

| Methodology | Starting Materials | Key Features | Product Type |

| Chiral Pool Synthesis | L-cysteine, D-penicillamine, Aldehydes/Ketones | Utilizes readily available chiral precursors. scielo.brscielo.br | Chiral Thiazolidine-4-carboxylic acids |

| Asymmetric Catalysis | Imines, 2-mercaptoacetaldehyde | Employs chiral catalysts (e.g., quinidine) for high enantioselectivity. chemistryviews.org | Enantioenriched Thiazolidines |

| Diastereoselective Synthesis | L-cysteine, Achiral dialdehyde | Controls the formation of multiple stereocenters. scielo.brscielo.br | Diastereomerically pure fused Thiazolidines |

| Multi-component Reaction | Aldehyde, Amine, Thioglycolic acid | One-pot synthesis, high atom economy. ekb.egresearchgate.net | 1,3-Thiazolidin-4-ones |

| Green Chemistry Protocol | Amines, Carbon disulfide, α-bromoketones | Utilizes water as a solvent, mild conditions. thieme-connect.com | Thiazolidine-2-thiones |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the synthesis of thiazolidine derivatives has been shown to be highly effective, significantly reducing reaction times from hours to minutes. ekb.eg

The synthesis of the thiazolidine ring typically involves a one-pot, three-component condensation reaction. researchgate.net For instance, the reaction of an aldehyde, an amine, and a mercaptoacetic acid derivative under microwave irradiation can efficiently produce thiazolidin-4-ones. ekb.eg In the context of synthesizing chiral analogues of this compound, L-cysteine or its esters serve as the chiral source, reacting with an aldehyde to form the thiazolidine ring with the desired (R)-configuration at the 4-position.

Several studies have demonstrated the utility of microwave assistance in the synthesis of various thiazolidin-4-one derivatives. nih.govresearchgate.net For example, the condensation of thiourea, chloroacetic acid, and an aldehyde under solvent-free microwave irradiation provides a rapid route to 5-arylidene-2-imino-4-thiazolidinones. nih.gov Another report describes the synthesis of 1,3-thiazolidin-4-ones from arene aldehydes and valine with mercaptoacetic acid under microwave irradiation at 45 W for just six minutes. researchgate.net These examples highlight the potential for rapid and efficient construction of the thiazolidine core, which can then be further functionalized to yield the desired chiral alcohol.

The general approach to this compound would involve the microwave-assisted condensation of L-cysteine with formaldehyde (B43269) (or a formaldehyde equivalent) to yield (R)-thiazolidine-4-carboxylic acid. This intermediate can then be subjected to a standard reduction protocol to afford the final product. The efficiency of the initial microwave-assisted cyclization is a key advantage of this methodology.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazolidine Derivatives

| Starting Materials | Catalyst/Solvent | Microwave Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde, Thiosemicarbazide, Maleic anhydride | KSF@Ni / Solvent-free | Not specified | Thiazolidinone derivative | High | nih.gov |

| Propargyloxybenzaldehyde, Aniline, Thioglycolic acid | Toluene | Not specified | Thiazolidinone derivative | Good | nih.gov |

| Arene aldehydes, Valine, Mercaptoacetic acid | Ethyl acetate | 45 W, 6 min | 1,3-Thiazolidin-4-one | Good | researchgate.net |

| Thiourea, Chloroacetic acid, Aldehyde | Solvent-free | Not specified | 5-Arylidene-2-imino-4-thiazolidinone | High | nih.gov |

Nanocatalysis Approaches

The use of nanocatalysts in organic synthesis represents a significant advancement in green chemistry, offering high efficiency, selectivity, and reusability. nih.gov Nanoparticles provide a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.gov Various nanocatalysts have been successfully employed in the synthesis of thiazolidine derivatives, typically in multicomponent reactions under mild conditions.

Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive due to their easy separation from the reaction mixture using an external magnet, allowing for straightforward catalyst recycling. nih.gov For example, Fe₃O₄/SiO₂/Salen/Mn/IL MNPs have been used as a heterogeneous catalyst for the synthesis of thiazolidinone derivatives from an aldehyde, an amine, and thioglycolic acid under solvent-free conditions at room temperature, with the catalyst being reusable for up to six runs without significant loss of activity. nih.gov Similarly, nano-CoFe₂O₄@SiO₂/PrNH₂ has been demonstrated as an efficient and magnetically recyclable catalyst for the synthesis of 1,3-thiazolidin-4-ones. nih.gov

Other nanocatalysts, such as nano-CdZr₄(PO₄)₆, have been utilized for the pseudo-five-component synthesis of bis-thiazolidinones and have also been effective in ultrasound-assisted, one-pot, three-component synthesis of thiazolidinones. nih.gov Silver nanoparticles (AgNPs) synthesized via green methods have also been employed as recyclable catalysts for the one-pot, three-component synthesis of thiazolidine-4-one derivatives. acs.org

For the synthesis of this compound, a plausible nanocatalytic route would involve the condensation of an L-cysteine derivative with formaldehyde in the presence of a suitable nanocatalyst to form the corresponding (R)-thiazolidine-4-carboxylic acid or ester. This intermediate would then be reduced to the target alcohol. The mild reaction conditions and high yields often associated with nanocatalysis make this an attractive and sustainable approach.

Table 2: Examples of Nanocatalyst-Mediated Synthesis of Thiazolidine Derivatives

| Starting Materials | Nanocatalyst | Solvent/Conditions | Product Type | Yield (%) | Reference |

| Aldehyde, Amine, Thioglycolic acid | Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Solvent-free, r.t. | Thiazolidinone derivative | Good-Exc. | nih.gov |

| Aniline, Chloro benzaldehyde, Thioglycolic acid | nano-CoFe₂O₄@SiO₂/PrNH₂ | Various solvents | 1,3-Thiazolidin-4-one | High | nih.gov |

| Benzaldehyde, Ethylenediamine, Thioglycolic acid | nano-CdZr₄(PO₄)₆ | Toluene, reflux | bis-Thiazolidinone | Good | nih.gov |

| Aldehyde, Aniline, Thioglycolic acid | nano-CdZr₄(PO₄)₆ | Ultrasonic irradiation | 1,3-Thiazolidin-4-one | 88 | nih.gov |

| Various | Silver Nanoparticles (AgNPs) | DMF | Thiazolidine-4-one derivative | Not specified | acs.org |

Advanced Spectroscopic and Computational Characterization of R Thiazolidin 4 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of (R)-Thiazolidin-4-ylmethanol. auremn.org.br One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary information on the chemical environment of each proton and carbon atom within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values from ¹H NMR help to identify the different types of protons and their neighboring atoms. Similarly, ¹³C NMR provides data on the number and electronic environment of the carbon atoms.

For a detailed structural assignment, two-dimensional (2D) NMR experiments are crucial, as they reveal correlations between different nuclei, confirming the molecular skeleton and stereochemistry. mdpi.comuit.no

A suite of 1D and 2D NMR experiments is employed to piece together the complete structure of this compound. mdpi.comnih.gov

¹H NMR : Provides the chemical shift and coupling constants for each proton.

¹³C NMR : Shows the chemical shifts for all carbon atoms, including those of the thiazolidine (B150603) ring and the methanol (B129727) substituent.

2D-COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. slideshare.netmnstate.edu It reveals which protons are adjacent to each other, allowing for the mapping of the proton framework throughout the thiazolidine ring and the side chain.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It is particularly vital for conformational analysis, helping to determine the relative orientation of substituents on the ring.

2D-HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govyoutube.com It provides a definitive assignment of which proton is bonded to which carbon, which is essential for assigning the ¹³C spectrum.

2D-HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.govyoutube.com It is instrumental in piecing together the complete carbon skeleton by connecting fragments that are not directly linked by a C-H bond. For instance, it can show the correlation between the protons of the hydroxymethyl group and the C4 carbon of the thiazolidine ring.

Table 1: Application of NMR Techniques for the Structural Analysis of this compound Note: The chemical shift values provided are hypothetical and serve as representative examples for a thiazolidine-based structure. Actual values can vary based on solvent and experimental conditions.

| Technique | Information Provided | Example Application for this compound |

| ¹H NMR | Proton chemical shifts (δ, ppm), coupling constants (J, Hz) | Assigns protons on C2, C4, C5, and the CH₂OH and NH groups. |

| ¹³C NMR | Carbon chemical shifts (δ, ppm) | Assigns the three carbons of the thiazolidine ring and the CH₂OH carbon. |

| 2D-COSY | ¹H-¹H coupling correlations | Confirms the connectivity between H-4 and the two H-5 protons, and between H-4 and the CH₂OH protons. |

| 2D-NOESY | ¹H-¹H through-space correlations | Determines the spatial proximity between H-4 and substituents on other parts of the ring, aiding conformational analysis. |

| 2D-HSQC | Direct ¹H-¹³C correlations | Links H-2 to C-2, H-4 to C-4, H-5 to C-5, and the CH₂ protons to the CH₂OH carbon. |

| 2D-HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the attachment of the methanol group at C-4 by showing a correlation from the CH₂ protons to C-4. |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate a molecular ion ([M+H]⁺) or other related adducts. mdpi.comacs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, distinguishing it from other isomers with the same nominal mass. researchgate.net This data serves as a crucial confirmation of the structure elucidated by NMR spectroscopy.

Conformational Analysis Studies

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis studies, which combine experimental NMR data (primarily 2D-NOESY) with theoretical computational methods like Density Functional Theory (DFT), are employed to understand the molecule's preferred spatial arrangements. mdpi.comnih.govresearchgate.net

Computational chemistry allows for the exploration of theoretical isomerization reaction paths. mdpi.comnih.gov For a molecule like this compound, this could involve studying the energy barriers associated with the interconversion of different ring puckering conformations or the rotation around single bonds, such as the C4-CH₂OH bond. By calculating the energy profiles of these transformations using DFT, researchers can determine the relative stability of different conformers and the feasibility of their interconversion under specific conditions. mdpi.com

A key goal of conformational analysis is to identify the global minimum structure—the most stable, lowest-energy conformation of the molecule. mdpi.comnih.gov This is achieved through computational methods where various possible starting geometries (conformers) of this compound are subjected to geometry optimization calculations. nih.gov The process systematically explores the potential energy surface of the molecule to locate the most stable three-dimensional arrangement. auremn.org.br The theoretical global minimum structure can then be compared with experimental data from 2D-NOESY to validate the computational model.

The non-planar, puckered nature of the thiazolidine ring means that substituents can adopt different spatial orientations, which are described as pseudo-axial or pseudo-equatorial. In this compound, the hydroxymethyl group at the C4 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. researchgate.net The relative stability of these two orientations is influenced by steric and electronic factors. Solution-state NMR studies, particularly the analysis of coupling constants and NOESY correlations, can provide evidence for the predominant conformation in solution. researchgate.net Molecular modeling studies complement this analysis by calculating the energies of both conformers, indicating which orientation is more favorable and thus represents the global minimum structure. researchgate.net

Table 2: Summary of Conformational Analysis Studies

| Analysis Type | Methodology | Information Gained for this compound |

| Theoretical Isomerization | Density Functional Theory (DFT) | Energy barriers between different conformers; stability of isomers. |

| Global Minimum Structure | DFT Geometry Optimization | The most stable 3D structure of the molecule in a vacuum or solvent. |

| Positional Analysis | NMR (NOESY, J-coupling), DFT | Determination of whether the CH₂OH group at C4 prefers a pseudo-axial or pseudo-equatorial position. |

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the molecular structure, properties, and reactivity of compounds that are often difficult or impossible to obtain through experimental means alone. For this compound, these computational methods, particularly those rooted in density functional theory and molecular orbital theory, offer a detailed picture of its electronic landscape and stereochemical features.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various parameters related to chemical reactivity and stability. nih.govresearchgate.net For thiazolidine derivatives, DFT calculations are instrumental in optimizing molecular structures and comparing the energies of different conformers to determine the most stable configurations. nih.goveie.gr

Theoretical studies on related thiazolidinone structures have demonstrated that DFT, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, provides geometrical parameters that are in good agreement with experimental data from single-crystal X-ray diffraction. nih.govtandfonline.com This validation underscores the reliability of DFT for predicting the structural characteristics of the thiazolidine ring system present in this compound.

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione Derivative 1 | 5.916 | 2.147 | 1.885 | centralasianstudies.org |

| Thiazolidine-2,4-dione Derivative 2 | 5.881 | 2.259 | 1.811 | centralasianstudies.org |

| (Z)-5-((Z)-Benzylidene)-2-((5-(benzylthio)-1,3,4-thiadiazole-2-yl)imino)thiazolidine-4-one | - | - | 1.58 | universci.com |

Molecular Orbital Theory Applications

Molecular Orbital (MO) Theory provides a framework for understanding the electronic structure of molecules by describing electrons as occupying delocalized orbitals that extend over the entire molecule. brsnc.in A key application of MO theory in computational chemistry is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. tandfonline.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comcentralasianstudies.org Conversely, a small energy gap suggests that the molecule is more reactive. centralasianstudies.org

For thiazolidine derivatives, the HOMO-LUMO gap is a critical parameter evaluated in computational studies. nih.govtandfonline.com Analysis of the electron density distribution in these orbitals helps to identify the nucleophilic (electron-rich, often associated with the HOMO) and electrophilic (electron-poor, often associated with the LUMO) sites within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. Furthermore, FMO analysis is an imperative tool for assessing the probability of intramolecular charge transfer. acs.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | -6.31 | -2.87 | 3.44 | tandfonline.com |

| 2,4-Dioxothiazolidine-5-acetic Acid Salt 1 | -6.995 | -0.818 | 6.177 | acs.org |

| 2,4-Dioxothiazolidine-5-acetic Acid Salt 2 | -6.771 | -0.932 | 5.839 | acs.org |

| Thiazolidine-2,4-dione Derivative 1 | -5.916 | -2.147 | 3.769 | centralasianstudies.org |

Circular Dichroism Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.commgcub.ac.in This technique is exceptionally valuable for providing information about the stereochemistry of optically active compounds. numberanalytics.com For a molecule like this compound, which contains a chiral center at the C4 position, CD spectroscopy serves as a definitive method for confirming its absolute configuration.

The principle of CD spectroscopy is based on the fact that an optically active compound will absorb the two circularly polarized components of light to different extents. mgcub.ac.in A CD spectrum plots this difference in absorption (molar ellipticity [θ]) as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer. chiralabsxl.com The CD spectrum of this compound would be a mirror image of the spectrum of its (S)-enantiomer. chiralabsxl.com

While experimental data may not always be readily available, the combination of CD spectroscopy with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), allows for the theoretical prediction of CD spectra. tandfonline.com By comparing the experimentally measured spectrum with the computationally predicted spectra for both the (R) and (S) configurations, an unambiguous assignment of the absolute stereochemistry can be achieved. chiralabsxl.com This integrated approach is a cornerstone of modern stereochemical analysis.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Assignment |

|---|---|---|

| λ1 | Positive Value | Positive Cotton Effect |

| λ2 | Negative Value | Negative Cotton Effect |

| λ3 | Zero | Crossover Point |

Note: The data in this table is illustrative of the type of information obtained from a CD experiment and does not represent actual measured values for this compound.

Applications of R Thiazolidin 4 Ylmethanol in Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The primary utility of (R)-Thiazolidin-4-ylmethanol in organic synthesis lies in its function as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, transferring their stereochemical information to the final product. The thiazolidine (B150603) ring is a core structural unit in a variety of synthetic compounds with a wide spectrum of biological activities, including the iconic penicillin antibiotics. nih.gov The defined stereocenter at the C4 position of this compound, originating from the natural chiral pool of (R)-cysteine, is crucial for the stereocontrolled synthesis of target molecules.

Synthetic chemists utilize this pre-existing chirality to avoid complex and often low-yielding asymmetric reactions later in a synthetic sequence. The hydroxyl and amine groups on the molecule offer convenient handles for elaboration, allowing it to be incorporated into larger, more complex structures with high stereochemical fidelity. This strategy is fundamental in medicinal chemistry and drug discovery, where the specific three-dimensional arrangement of atoms is often critical for biological activity.

Utilization in the Synthesis of Natural Product Analogues

The thiazolidine scaffold is a recurring motif in a multitude of pharmacologically active natural products. nih.govresearchgate.net Consequently, this compound is an attractive starting material for the synthesis of analogues of these natural products. By modifying the structure of naturally occurring compounds, chemists can explore structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.

The synthesis of these analogues often involves leveraging the stereocenter and functional groups of this compound to construct the core of the target molecule or a significant fragment thereof. This approach is part of a broader strategy known as natural product-inspired synthesis, which combines the structural complexity of natural products with the efficiency of modern synthetic methods to create novel compounds with potential therapeutic applications. nih.gov

Precursor Development for Related Heterocyclic Systems (e.g., Thiazinanes, Dithiolanes as Isosteres)

This compound can also serve as a precursor for the synthesis of other related sulfur- and nitrogen-containing heterocyclic systems. Through ring-expansion, ring-opening, or other rearrangement reactions, the five-membered thiazolidine ring can be converted into larger rings like thiazinanes (six-membered rings) or transformed into different heterocyclic structures.

Furthermore, the thiazolidine moiety can be used in the design of isosteres—molecules or groups with similar size, shape, and electronic properties that can be substituted for one another to modulate a compound's biological activity. For example, dithiolanes, which also contain a five-membered ring with two sulfur atoms, can be considered as isosteres. Research into the synthesis of dithiolane-thiazolidinedione hybrids has been pursued to develop new therapeutic agents, demonstrating the principle of isosteric replacement in drug design. nih.govacs.org While not a direct conversion, the synthetic strategies employed in creating such hybrids highlight the modularity of these heterocyclic systems.

Ligand Design and Development for Asymmetric Catalysis

Beyond its role as a structural component, this compound is a valuable scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. In this context, the chiral backbone of the molecule is used to create a stereochemically defined environment around a metal center, which in turn directs the stereochemical outcome of a catalytic reaction.

The development of new chiral ligands is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. nih.govbeilstein-journals.orgresearchgate.net Ligands derived from readily available chiral sources like amino acids are particularly sought after. The nitrogen and the oxygen (from the hydroxyl group) atoms in this compound can act as donor atoms to coordinate with a metal. The structure can be readily modified, for instance, by introducing phosphine groups or other coordinating moieties, to create bidentate or tridentate ligands with tailored steric and electronic properties.

This compound-Derived Ligands in Enantioselective Reactions

Ligands derived from this compound are designed to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. The rigid five-membered ring structure helps to fix the geometry of the resulting metal complex, creating well-defined chiral pockets that differentiate between the two prochiral faces of a substrate or two enantiomeric transition states. This leads to the preferential formation of one enantiomer of the product.

Chiral ligands based on heterocyclic scaffolds such as oxazolidines and imidazolidines have been successfully employed in numerous enantioselective transformations, including aldol (B89426) reactions, Henry reactions, and various cycloadditions. nih.govbeilstein-archives.orgrsc.orgsemanticscholar.org By analogy, ligands derived from the thiazolidine scaffold of this compound hold significant potential for application in a broad range of asymmetric reactions, offering a modular and tunable platform for catalyst development.

Application in Palladium-Catalyzed Asymmetric Allylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely used method for the construction of stereogenic centers. mdpi.com The success of this reaction is highly dependent on the nature of the chiral ligand coordinated to the palladium catalyst. Chiral phosphine ligands, in particular, have been extensively studied and applied in this area. mdpi.com

Medicinal Chemistry Research of R Thiazolidin 4 Ylmethanol Scaffolds Pre Clinical/in Vitro Focus

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of thiazolidin-4-one derivatives is highly dependent on the structural modifications at various positions of the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these scaffolds to enhance potency and selectivity for specific biological targets. nih.govtandfonline.com

Key findings from SAR studies on the 4-thiazolidinone scaffold include:

The Thiazolidin-4-one Core : The integrity of the 4-thiazolidinone ring is often essential for biological activity. For instance, in studies of human dihydroorotate dehydrogenase (hDHODH) inhibitors, replacing the 4-thiazolidinone moiety with a 1,3-thiazin-4-one or a thiazolidine (B150603) resulted in a dramatic decrease in inhibitory activity. nih.gov This is often due to the carbonyl group at position 4 forming critical hydrogen bonds with target proteins, such as Tyr38 in hDHODH. nih.gov

Substitutions at Position 2 : The group substituted at the C-2 position significantly influences the compound's activity. For anticancer agents targeting drug-resistant lung cancer cells, substitutions on the phenyl ring at this position (referred to as ring C) were found to be highly specific, with a -NMe₂ group at the 4-position being optimal for cytoselective toxicity. acs.org

Substitutions at Position 3 : The N-3 position of the thiazolidinone ring is another critical point for modification. SAR analysis has shown that for certain anticancer hybrids, the presence of substituents like p-hydroxyphenyl or a carboxylic acid at this position determines the most effective anti-tumor activity. nih.gov Conversely, an unsubstituted nitrogen atom at this position was found to be crucial for the selective killing of lung cancer cells. acs.org

Substitutions at Position 5 : The C-5 position is frequently modified, often with an exocyclic double bond (5-ene derivatives), which can act as a Michael acceptor. ump.edu.pldoaj.org For hDHODH inhibitors, hydrophobic substitutions at the para- or meta-positions of a phenyl group attached at this position were favorable for improving inhibitory activity. nih.gov

These SAR studies provide a rational basis for the design of new thiazolidin-4-one derivatives with improved therapeutic profiles. By understanding the influence of different functional groups at specific positions, medicinal chemists can fine-tune the scaffold to achieve desired biological effects. mdpi.com

**5.2. Pre-clinical In Vitro Biological Activity Investigations

Derivatives of the (R)-Thiazolidin-4-ylmethanol scaffold have been extensively evaluated in preclinical in vitro models, demonstrating a remarkable diversity of biological activities.

Thiazolidin-4-one derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a wide spectrum of bacteria and fungi. nih.gov Numerous studies have focused on synthesizing and evaluating novel derivatives to combat the growing issue of antimicrobial resistance. nih.gov

For example, a series of 2,3-diaryl-thiazolidin-4-ones demonstrated broad-spectrum antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 0.24 mg/mL. nih.gov In this series, compound 5 was particularly potent, with MIC values between 0.008 and 0.06 mg/mL. nih.gov Several of these compounds were more potent than the standard antibiotic ampicillin against resistant strains like MRSA, P. aeruginosa, and E. coli. nih.gov The antifungal activity of some of these derivatives was comparable to or exceeded that of reference drugs like bifonazole and ketoconazole. nih.gov

SAR studies indicate that the nature and position of substituents on the aryl rings play a crucial role in determining antimicrobial potency. For instance, the presence of a chloro group on the phenyl ring has been shown to result in moderate to maximum growth inhibition against various bacterial and fungal strains. nanobioletters.com Conversely, electron-donating groups tend to decrease antimicrobial activity, particularly against gram-negative bacteria. nanobioletters.com

| Compound | Microorganism | Activity (MIC in mg/mL) |

|---|---|---|

| Compound 5 (2,3-diaryl-thiazolidin-4-one series) | S. Typhimurium | 0.008 - 0.06 |

| Compound 5 (2,3-diaryl-thiazolidin-4-one series) | S. aureus | 0.008 - 0.06 |

| Compound 8 (2,3-diaryl-thiazolidin-4-one series) | MRSA | More potent than ampicillin |

| Compound 15 (2,3-diaryl-thiazolidin-4-one series) | P. aeruginosa | More potent than ampicillin |

| Chloro-substituted thiazolidin-4-ones (Compounds 3 & 8) | Various bacterial and fungal strains | Significant growth inhibition |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov Thiazolidin-4-one derivatives have emerged as promising agents that can inhibit the formation of biofilms or disrupt existing ones. nih.gov

Research has shown that these compounds can interfere with key regulatory systems involved in biofilm development. For instance, some thiazolidin-4-one derivatives have been found to inhibit the YycG histidine kinase in S. epidermidis, a protein essential for cell wall metabolism and biofilm formation. nih.gov A series of 2-aryl-3-aminothiazolidin-4-one derivatives incorporating a 1,2,4-triazole moiety were shown to inhibit S. aureus biofilm formation with IC50 values ranging from 25 to 100 µg/mL. nih.gov Within this series, a derivative featuring a 4-nitrophenyl substituent on the triazole ring and a 4-fluorophenyl group at position 2 of the thiazolidinone ring was identified as the most effective. nih.gov

The mechanism of anti-biofilm activity often involves the disruption of the protective polysaccharide barrier of the biofilm. This highlights the potential of thiazolidin-4-one scaffolds in developing novel therapies to tackle biofilm-associated infections.

The thiazolidin-4-one scaffold is a prominent feature in the design of novel anticancer agents. nih.gov Derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, often through mechanisms such as apoptosis induction and cell cycle arrest. nih.gov

A notable study focused on a series of thiazolidinone derivatives that selectively killed non-small cell lung cancer cells (H460) and their paclitaxel-resistant counterparts (H460taxR) with IC50 values ranging from 0.21 to 2.93 µM, while showing minimal toxicity to normal human fibroblasts. acs.org Another study reported on isatin-based thiazolidin-4-one derivatives, where one compound showed activity comparable to doxorubicin against HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with IC50 values of 4.97 µM, 5.33 µM, and 3.29 µM, respectively. mdpi.com

Furthermore, hybrids of 4-thiazolidinone with other pharmacologically active moieties like pyrazole have been synthesized. nih.gov Certain pyrazole-thiazolidin-4-one hybrids exhibited potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 24.6 and 29.8 μM. nih.gov

| Compound/Derivative Series | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Iterative focused thiazolidinone library | H460 (Lung) & H460taxR (Lung, resistant) | 0.21 - 2.93 |

| Isatin-based derivative (Compound 28b) | HepG2 (Liver) | 4.97 |

| Isatin-based derivative (Compound 28b) | MCF-7 (Breast) | 5.33 |

| Isatin-based derivative (Compound 28b) | HT-29 (Colon) | 3.29 |

| Pyrrolizine-thiazolidin-4-one hybrid (Compound 48a) | MCF-7 (Breast) | 0.16 |

| Pyrrolizine-thiazolidin-4-one hybrid (Compound 48b) | A2780 (Ovarian) | 0.11 |

| Pyrrolizine-thiazolidin-4-one hybrid (Compound 48b) | HT-29 (Colon) | 0.12 |

| Sulfanilamide-bearing hybrid (Compound 10) | MDA-MB-231 (Breast) | 17.45 |

| Indole-bearing hybrid (Compound 56) | OVCAR-3 (Ovarian) | 5.12 |

The thiazolidin-4-one nucleus is associated with significant anti-inflammatory and analgesic properties. nih.gov Research has explored the potential of these compounds to modulate inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response. mdpi.com

Hybrids of thiazolidin-4-one with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have been synthesized and evaluated for their analgesic activity. In tail-flick assays, some of these hybrids exhibited higher pain-inhibiting effects than ibuprofen itself. mdpi.com This suggests that the thiazolidin-4-one scaffold can be used to develop novel anti-inflammatory and analgesic agents with potentially enhanced efficacy.

Thiazolidin-4-one derivatives, particularly the thiazolidinedione subclass (e.g., pioglitazone), are well-known for their antidiabetic effects. ekb.eg They primarily act as insulin sensitizers. ekb.eg Preclinical research has expanded to other thiazolidin-4-one derivatives, revealing their potential to manage metabolic disorders.

In studies using high-carbohydrate diet-induced insulin-resistant mice, certain novel thiazolidin-4-ones were shown to attenuate hyperglycemia, hyperinsulinemia, and hypertriglyceridemia. ekb.eg These compounds improved glucose tolerance and demonstrated insulin-sensitizing effects in in vitro glucose uptake assays using isolated rat diaphragm. ekb.eg The antidiabetic activity of thiazolidin-4-ones is often attributed to their ability to interact with various biological targets, including peroxisome proliferator-activated receptor γ (PPARγ), protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase. ekb.eg

Pre-clinical In Vitro Biological Activity Investigations

Antiviral and Anti-HIV Investigations

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Thiazolidin-4-one derivatives have been identified as a promising class of compounds, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the human immunodeficiency virus (HIV).

Specific derivatives have shown remarkable potency. For instance, certain 2,3-diaryl-thiazolidin-4-ones exhibited IC50 values as low as 1 nM, significantly more potent than the established NNRTI, nevirapine. nih.govscilit.com Another study focused on thiazolidin-4-ones bearing a lipophilic adamantyl substituent at the 2-position. The compound (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one displayed notable antiviral potency with an EC50 of 0.35 µM. Subsequent separation of the enantiomers revealed that the (+)-isomer was responsible for the majority of the anti-HIV-1 activity, with an EC50 value of 0.178 µM, while the levo isomer was over sixty times less active. This compound acts as a typical non-competitive NNRTI with respect to the substrate. Other modifications, such as 2-aryl-3-(4,5,6-trimethylpyrimidin-2-yl) thiazolidin-4-ones, have also been synthesized and showed moderate HIV-RT inhibitory activity. researchgate.net

Table 1: Anti-HIV Activity of Thiazolidin-4-one Derivatives

| Compound Series | Target | Reported Activity | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | IC50 = 1 nM (for compounds 9 and 10) | nih.govscilit.com |

| (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 = 0.35 µM | |

| (+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 = 0.178 µM |

Antiparasitic and Antitubercular Research

The structural versatility of the thiazolidin-4-one scaffold has been extensively explored in the development of agents against parasitic and mycobacterial infections. researchgate.net

Antitubercular Activity: Thiazolidin-4-one derivatives have shown significant promise as antitubercular agents, with activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have identified key functional groups, such as halogen substitutions and heterocyclic linkers, that enhance antimycobacterial activity. nih.gov

Several compounds have demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values often comparable or superior to first-line tuberculosis drugs. nih.govnih.gov For example, certain derivatives were active against the Mtb H37Rv strain with MICs in the range of 0.05-0.2 μg/mL. nih.govekb.eg Another series of compounds was highly effective against Mtb H37Ra with MIC values between 0.031-0.125 μg/mL. nih.govekb.eg One thiazolidin-4-one derivative containing a thiazole moiety exhibited an MIC of 0.78 µg/mL against Mtb H37Rv, a potency four- and eight-fold greater than the reference drugs pyrazinamide and streptomycin, respectively. mdpi.com Mechanistic studies suggest these compounds act by inhibiting key Mtb enzymes such as InhA, DNA gyrase, and MmpL3. nih.govnih.gov

Table 2: Antitubercular Activity of Thiazolidin-4-one Derivatives

| Compound Series | M. tuberculosis Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Compounds 82c, 82d, 84 | H37Rv | 0.05-0.2 μg/mL | nih.gov |

| Compounds 115a-c, 116a-c | H37Ra | 0.031-0.125 μg/mL | nih.gov |

| Compound 49a | H37Rv | 0.78 µg/mL | mdpi.com |

| Acidomycin | MDR strains | 0.6-0.62 μM | nih.gov |

Antiparasitic Activity: The antiparasitic potential of thiazolidin-4-ones has been investigated against protozoan parasites like Toxoplasma gondii. mdpi.comnih.gov A series of novel derivatives demonstrated effective inhibition of intracellular T. gondii tachyzoites, with EC50 values in the micromolar range. mdpi.com The most active compounds showed inhibitory effects many times greater than the standard drug sulfadiazine. nih.gov Ultrastructural analysis revealed that these compounds induce continuous morphological disorganization of the parasite's secretory system, leading to complete disruption and elimination. bjournal.org

Antioxidant Potential Studies

Reactive oxygen species (ROS) are implicated in numerous pathological conditions, making the development of antioxidant compounds a key therapeutic strategy. Thiazolidin-4-one derivatives have demonstrated significant antioxidant and free-radical scavenging properties in various in vitro assays. nih.govnih.gov

The antioxidant capacity of these compounds is often concentration-dependent. nih.gov Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as ferric reducing power tests, have confirmed their activity. nih.govmdpi.com Chemical modifications to the core scaffold, such as the introduction of a benzylidene group, have been shown to improve the antioxidant effect compared to the parent thiazolidin-4-one. nih.gov

Specific derivatives have shown notable potency. A series of oxazinyl-thiazolidin-4-ones were tested for their antioxidant activity, with one compound showing IC50 values of 6.62 µg/mL in the DPPH assay and 6.79 µg/mL in a nitric oxide (NO) scavenging assay. nih.gov In another study, a series of thiazolidine-2,4-dione derivatives were all found to be more active than the standard, ascorbic acid, with IC50 values ranging from 9.18 to 32.43 µg/mL. mdpi.com Theoretical studies suggest that the thiazolidinone ring primarily exerts its antioxidant activity through the hydrogen atom transfer (HAT) pathway. researchgate.net

Table 3: Antioxidant Activity of Thiazolidin-4-one Derivatives

| Compound Series | Assay | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Oxazinyl-thiazolidin-4-one (Compound 9a) | DPPH Radical Scavenging | 6.62 µg/mL | nih.gov |

| Oxazinyl-thiazolidin-4-one (Compound 9a) | Nitric Oxide (NO) Scavenging | 6.79 µg/mL | nih.gov |

| 5-(-4-((substituted)methyl)benzylidene)thiazolidine-2,4-diones | DPPH Radical Scavenging | 9.18–32.43 µg/mL | mdpi.com |

Mechanistic Studies and Molecular Target Identification (Pre-clinical/In vitro)

Understanding the molecular mechanisms of action is critical for the rational design of more potent and selective therapeutic agents. Research into thiazolidin-4-ylmethanol scaffolds has focused on identifying specific enzyme and receptor targets, as well as their impact on cellular signaling pathways.

Enzyme Inhibition Studies

Thiazolidin-4-one derivatives have been shown to inhibit a wide range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE): As inhibitors of AChE, these compounds are of interest for the treatment of Alzheimer's disease. Certain amide and thiazolidine-4-one derivatives have demonstrated highly effective inhibition, with Ki values in the low nanomolar range (1.40–12.86 nM). nih.gov Other series have shown potent inhibition with IC50 values in the single-digit micromolar range. researchgate.netresearchgate.net

MurB: The bacterial enzyme MurB, involved in peptidoglycan biosynthesis, is a key target for novel antibacterial agents. 4-Thiazolidinones have been designed as diphosphate mimics to inhibit MurB, and selected compounds displayed activity against the enzyme in vitro. researchgate.net

CDC25A Phosphatase: Cell division cycle 25A (CDC25A) phosphatases are crucial regulators of the cell cycle and are often overexpressed in cancer. nih.gov A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones were identified as reversible inhibitors of CDC25A, with one derivative showing an IC50 of 6.2 µM and leading to cell growth arrest in breast cancer cell lines. nih.gov

Carbonic Anhydrase (CA) IX: Thiazolidin-4-one derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms, including the tumor-associated isoform IX. nih.gov Some compounds showed Ki values between 23.76–102.75 nM against hCA I and 58.92–136.64 nM against hCA II. nih.gov

Histone Deacetylase (HDAC): HDACs are important epigenetic regulators and targets in cancer therapy. Thiazolidinedione-based compounds have been developed as selective HDAC6 inhibitors, with one exhibiting an IC50 of 21 nM. nih.gov Other hybrids have shown potent HDAC1 inhibition with nanomolar IC50 values, and some have demonstrated dual-targeting capabilities, inhibiting HDAC4 with an IC50 of 1.1 µM. nih.govrsc.org

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin signaling, making it a target for diabetes treatment. Numerous studies have reported on thiazolidin-4-one derivatives as PTP1B inhibitors, typically with IC50 values in the micromolar range and exhibiting a competitive mode of inhibition. scispace.comnih.govresearchgate.net

Cyclooxygenase-2 (COX-2): As selective inhibitors of COX-2, thiazolidinone derivatives offer potential as anti-inflammatory agents with improved gastric safety profiles. nih.gov Some thiazole and thiazolidene-based molecules show COX-2 inhibitory potency equivalent to the drug etoricoxib (IC50 = 0.07 µM) with high selectivity over the COX-1 isoform. epa.govnih.gov

Table 4: Enzyme Inhibition by Thiazolidin-4-one Derivatives

| Enzyme Target | Compound Type | Reported Potency | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Thiazolidine-4-ones | Ki = 1.40-12.86 nM | nih.gov |

| CDC25A Phosphatase | 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones | IC50 = 6.2 µM | nih.gov |

| Carbonic Anhydrase I/II (hCA I/II) | Thiazolidine-4-ones | Ki = 23.76-102.75 nM (hCA I) | nih.gov |

| Histone Deacetylase 6 (HDAC6) | Thiazolidinedione-based | IC50 = 21 nM | nih.gov |

| Histone Deacetylase 4 (HDAC4) | Thiazolidinedione-naphthylidene | IC50 = 1.1 µM | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 5-benzylidene-2-imino-thiazolidin-4-ones | IC50 values in µM range | nih.gov |

| Cyclooxygenase-2 (COX-2) | Thiazole/thiazolidene hybrids | IC50 = 0.07 µM | epa.gov |

Receptor Binding and Modulation (e.g., PPARγ)

Thiazolidine-2,4-diones are a well-established class of drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is crucial for insulin sensitization. nih.gov Building on this, medicinal chemists have designed novel thiazolidinedione-based molecules that can act as dual-targeting agents. One study successfully developed compounds that simultaneously target PPARγ and inhibit HDACs. nih.gov The most potent of these dual-acting compounds showed partial transactivation of PPARγ with an EC50 value of 0.245 μM. nih.gov This multi-target approach is being explored as a promising strategy in anticancer drug discovery. nih.gov

Cellular Pathway Modulation (e.g., PI3K-Akt pathway)

The therapeutic effects of thiazolidinone derivatives are often the result of their ability to modulate critical cellular signaling pathways. While direct modulation of the PI3K-Akt pathway by these scaffolds is an area of ongoing investigation, their influence can be inferred through their action on downstream targets. For example, the expression and activity of the CDC25A phosphatase, a known target of some thiazolidinone derivatives, is controlled by the PI3K-Akt-mTOR signaling pathway. mdpi.com Inhibition of CDC25A by these compounds can thus interfere with this pro-survival and proliferation pathway, which is often dysregulated in cancer. This highlights a potential indirect mechanism by which thiazolidinone scaffolds can exert their antiproliferative effects by impacting key nodes within cellular signaling cascades.

Inhibition of Biofilm Formation Mechanisms (e.g., Anti-adhesive Properties, EPS Production Reduction, Quorum-Sensing Signaling Inhibition)

The ability of bacteria to form biofilms, which are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), is a significant challenge in the treatment of chronic infections nih.govbeilstein-journals.org. Biofilms provide bacteria with increased resistance to antibiotics and the host immune system nih.govbeilstein-journals.org. Consequently, the development of agents that can inhibit biofilm formation is a key area of medicinal chemistry research. Derivatives of the thiazolidin-4-one scaffold, to which this compound belongs, have demonstrated promising antibiofilm properties through various mechanisms. nih.gov

Anti-adhesive Properties and EPS Production Reduction: The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. nih.gov This is followed by the production of an extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov Some thiazolidin-4-one derivatives have been shown to possess anti-adhesive properties and the ability to reduce EPS production. For instance, scanning electron microscopy studies on thiazolidinone derivatives have shown a significant decrease in cellular aggregation on surfaces, indicating an interference with the initial attachment phase of biofilm development. nih.govresearchgate.net

Quorum-Sensing Signaling Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. mdpi.comneliti.com This system plays a crucial role in regulating virulence factors and biofilm formation in many pathogenic bacteria. mdpi.comnih.govmdpi.com The inhibition of QS signaling is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.govfrontiersin.org Thiazolidinone derivatives have been investigated as potential quorum-sensing inhibitors. By interfering with the signaling molecules (autoinducers) or their receptors, these compounds can disrupt the coordinated activities required for biofilm maturation. nih.gov For example, some compounds have been shown to suppress the biosynthesis of quorum-dependent factors in various bacteria. mdpi.com

The table below summarizes the inhibitory activities of selected thiazolidin-4-one derivatives against biofilm formation in various bacterial strains.

| Compound ID | Bacterial Strain | Biofilm Inhibitory Concentration (BIC/MBIC) | Reference |

| 3b | Methicillin-resistant S. aureus (MRSA) | 2.22 µg/mL | nih.gov |

| 3b | Vancomycin-resistant Enterococcus (VRE) | 3.05 µg/mL | nih.gov |

| 3b | Klebsiella pneumoniae | 3.25 µg/mL | nih.gov |

| 3b | Escherichia coli | 2.03 µg/mL | nih.gov |

| 40, 43 | S. aureus ATCC 35556 | 2.6 µM | nih.gov |

| 40, 41, 43 | Methicillin-resistant S. aureus MRSA-47263 | 8.8 µM | nih.gov |

| 32b, 32c | S. epidermidis | 3.125 µg/mL | nih.gov |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools in medicinal chemistry for understanding the interactions between a ligand, such as a derivative of this compound, and its biological target at the molecular level. journaljpri.com These in silico methods are instrumental in predicting binding modes, estimating binding affinities, and guiding the rational design of more potent and selective inhibitors. journaljpri.comsamipubco.com Software such as AutoDock and Discovery Studio Visualizer are commonly employed for these studies. journaljpri.comsamipubco.com

The general workflow for molecular docking studies involves:

Preparation of the protein receptor and ligand: This includes obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing the small molecule ligand in a suitable format. samipubco.com

Definition of the binding site: The active site or binding pocket on the protein is identified. samipubco.com

Docking calculations: The ligand is flexibly docked into the defined binding site, and various conformations and orientations are sampled. journaljpri.com

Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity, and the interactions between the ligand and the protein are analyzed. journaljpri.com

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the target protein. journaljpri.com These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are key determinants of the ligand's binding affinity and specificity. journaljpri.com

For thiazolidin-4-one derivatives, docking studies have revealed specific interactions with various protein targets. For example, in studies with C-KIT Tyrosine Kinase, these derivatives have been shown to form hydrogen bonds with key amino acid residues like LYS623, ASP810, and CYS673. rjptonline.org The analysis of these interactions provides valuable insights into the structure-activity relationships (SAR) of these compounds and helps in optimizing their design to enhance their inhibitory potential. researchgate.net

The following table provides examples of key amino acid interactions observed in docking studies of thiazolidin-4-one derivatives with a protein target.

| Amino Acid Residue | Type of Interaction | Reference |

| LYS623 | Hydrogen Bond | rjptonline.org |

| ASP810 | Hydrogen Bond | rjptonline.org |

| CYS673 | Hydrogen Bond | rjptonline.org |

| THR670 | Hydrogen Bond | rjptonline.org |

| HIS790 | Hydrogen Bond | rjptonline.org |

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exhibit a specific biological activity. researchgate.net These models are developed based on the structures of known active compounds and their interactions with the target receptor.

Pharmacophore models for thiazolidinone derivatives have been developed to guide the virtual screening of compound libraries and the design of new molecules with desired biological activities, such as antistaphylococcal properties. semanticscholar.org A typical pharmacophore model for a thiazolidinone-based inhibitor might include features like aromatic ring systems, a hydrophobic group, and hydrogen bond donors or acceptors. researchgate.net By mapping new this compound derivatives onto such a model, researchers can predict their potential activity and prioritize them for synthesis and biological evaluation.

Future Research Directions and Academic Challenges

Exploration of Novel Synthetic Routes to Access Specific Stereoisomers of (R)-Thiazolidin-4-ylmethanol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and stereoselective synthetic routes to access specific stereoisomers of this compound is a paramount challenge. Current research in the broader field of thiazolidine (B150603) synthesis provides a roadmap for future investigations.

One promising avenue is the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. For instance, oxazolidinethiones and thiazolidinethiones derived from readily available amino alcohols have been successfully employed in the asymmetric synthesis of related compounds. The application of such auxiliaries could facilitate the synthesis of this compound with high diastereoselectivity. Future research should focus on adapting these methods and developing new, more efficient chiral auxiliaries specifically tailored for the synthesis of 4-substituted thiazolidines.

Another key area is the development of asymmetric catalytic methods . These approaches offer a more atom-economical and elegant solution for stereoselective synthesis. For example, organocatalytic or metal-catalyzed reactions could be designed to directly introduce the hydroxymethyl group at the C4 position of the thiazolidine ring with high enantioselectivity. The exploration of novel catalysts and reaction conditions will be crucial in this endeavor.

A significant challenge in the synthesis of thiazolidine derivatives is the potential for epimerization at the C2 position, leading to a mixture of diastereomers. Future synthetic strategies must address this issue to ensure the production of stereochemically pure this compound. This may involve careful selection of reaction conditions, protecting groups, and purification techniques.

Development of Advanced Analytical Techniques for Comprehensive Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical for both preclinical and clinical studies. Therefore, the development of robust and sensitive analytical techniques for its comprehensive assessment is a significant academic challenge.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for enantiomeric separation. A variety of CSPs based on polysaccharides, proteins, and synthetic polymers have been developed for the separation of chiral compounds. Future research should focus on screening and optimizing CSPs and mobile phases specifically for the analysis of this compound and its potential metabolites. The development of methods with high resolution and short analysis times will be particularly valuable.

Capillary Electrophoresis (CE) offers an alternative and often complementary technique to HPLC for chiral separations. The use of chiral selectors, such as cyclodextrins, in the running buffer can enable the separation of enantiomers with high efficiency. Investigating different types of cyclodextrins and optimizing separation conditions will be essential for developing reliable CE methods for this compound.

Furthermore, the coupling of these separation techniques with mass spectrometry (MS), such as LC-MS/MS , will be crucial for the sensitive and selective quantification of this compound enantiomers in complex biological matrices. The development and validation of such bioanalytical methods are prerequisites for pharmacokinetic and pharmacodynamic studies.

Table 1: Comparison of Chiral Analytical Techniques for Thiazolidine Derivatives

| Technique | Principle | Advantages | Challenges for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, well-established, preparative scale possible. | Finding a suitable CSP, method optimization. |

| Chiral CE | Differential interaction with a chiral selector in the buffer. | High efficiency, low sample and solvent consumption. | Sensitivity can be lower than HPLC, method development can be complex. |

| LC-MS/MS | Combines separation with sensitive and specific detection. | High sensitivity and selectivity, suitable for biological samples. | Method development and validation for enantiomers can be challenging. |

Elucidation of Detailed Molecular Mechanisms in Pre-clinical Models

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental to its rational development as a therapeutic agent. While research on the broader class of thiazolidinones has implicated various cellular targets, specific preclinical studies on this compound are needed.

A key area of investigation will be the identification of its primary molecular targets. Thiazolidinone scaffolds have been shown to interact with a range of proteins, including enzymes and nuclear receptors. Future research should employ techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific binding partners of this compound in relevant cell and animal models.

Once potential targets are identified, detailed mechanistic studies will be required to understand how the compound modulates their function. This will involve a combination of biochemical assays, cell-based functional assays, and structural biology techniques like X-ray crystallography and NMR spectroscopy to characterize the binding interactions at the atomic level.

Furthermore, investigating the downstream signaling pathways affected by this compound is crucial. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, offering insights into its broader cellular effects. These studies in preclinical models of relevant diseases will be essential to establish a clear mechanism of action and to identify potential biomarkers of response.

Design and Synthesis of Multi-targeted this compound Derivatives

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, has gained significant traction in drug discovery. The thiazolidin-4-one scaffold is considered a "privileged structure" due to its ability to serve as a framework for designing ligands for various targets researchgate.net. This presents an exciting opportunity for the design and synthesis of multi-targeted derivatives of this compound.

One approach is to hybridize the this compound core with other pharmacophores known to interact with different targets of interest. For instance, by incorporating moieties that target enzymes or receptors implicated in a particular disease, it may be possible to create derivatives with enhanced efficacy or a broader spectrum of activity.

Another strategy involves the structure-based design of derivatives that can simultaneously bind to multiple targets. This requires a detailed understanding of the structural biology of the target proteins and the use of computational modeling to design molecules with the desired binding properties.

The synthesis of these multi-targeted derivatives will present its own set of challenges, requiring sophisticated synthetic methodologies to combine different structural motifs while maintaining the desired stereochemistry at the C4 position. The subsequent evaluation of these compounds in appropriate in vitro and in vivo models will be crucial to validate the multi-target design strategy.

Integration of Computational and Experimental Approaches for Rational Design and Optimization

The integration of computational and experimental methods is a powerful paradigm for accelerating the drug discovery and development process. For this compound, this integrated approach can be instrumental in its rational design and optimization.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of this compound and its derivatives to their biological targets at the atomic level. These computational techniques can be used to predict binding modes, estimate binding affinities, and identify key intermolecular interactions, which can inform the design of molecules with improved target engagement.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can then be used to screen virtual compound libraries to identify new potential derivatives of this compound.

Crucially, the predictions from these computational models must be validated through experimental studies. The synthesis and biological evaluation of the designed compounds provide the necessary feedback to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. This synergistic approach will be essential for the efficient optimization of this compound as a lead compound.

Table 2: Computational Approaches in the Rational Design of Thiazolidine Derivatives

| Computational Method | Application | Potential for this compound |

| QSAR | Correlating chemical structure with biological activity to predict the potency of new derivatives. | Guide the design of analogs with improved activity. |

| Molecular Docking | Predicting the binding orientation of a molecule to its target. | Elucidate binding modes and inform structure-based design. |

| Molecular Dynamics | Simulating the movement of atoms and molecules to assess complex stability. | Understand the dynamic nature of the drug-target interaction. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Facilitate virtual screening for novel derivatives. |

Q & A

Q. What frameworks support the integration of contradictory findings into a cohesive research narrative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.